1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

Vue d'ensemble

Description

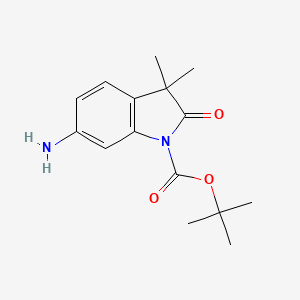

Chemical Structure and Properties 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS: 1049677-44-2) is a bicyclic heterocyclic compound featuring:

- A 2,3-dihydroindole core (a partially saturated indole ring).

- A tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1).

- Amino substitution at position 4.

- A 2-oxo (keto) group at position 2, contributing to hydrogen-bonding capabilities.

Méthodes De Préparation

The synthesis of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole typically involves multiple steps. One common method includes the following steps:

Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Boc protecting group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Functionalization of the indole ring: The 3,3-dimethyl group and the 2-oxo group are introduced through various organic reactions, such as alkylation and oxidation.

Analyse Des Réactions Chimiques

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or to remove the Boc protecting group.

Substitution: The amino group can participate in substitution reactions to introduce various substituents.

Applications De Recherche Scientifique

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions .

Comparaison Avec Des Composés Similaires

Key Data

- Molecular Weight : 276.34 g/mol .

- Purity : Typically ≥95% for laboratory use .

- Storage : Requires dry, cool, and well-ventilated conditions .

Synthetic Relevance

The Boc group is widely used to protect amines during multi-step syntheses, enabling selective deprotection in subsequent reactions. This compound serves as a precursor in pharmaceutical research, particularly for developing kinase inhibitors or protease-targeting agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure Variations: Dihydroindole vs. Dihydroquinoline: The 3,4-dihydroquinoline derivative (CAS 1824025-90-2) has a larger π-conjugated system, which may enhance binding to aromatic-rich biological targets compared to the dihydroindole core . Indoline vs.

Substituent Effects: Amino Position: Moving the amino group from position 6 (main compound) to 5 (QE-4419) alters steric and electronic interactions, impacting receptor binding . Methoxy vs. Amino: The methoxy-substituted analog (CAS 1788054-94-3) lacks the nucleophilic amino group, limiting its utility in coupling reactions .

Functional Group Influence :

- 2-Oxo Group : The presence of this keto group in the main compound enables hydrogen bonding and participation in condensation reactions, unlike SS-2021, which lacks this moiety .

- Boc Protection : All compared compounds utilize Boc for amine protection, ensuring compatibility with standard deprotection strategies (e.g., TFA treatment) .

Synthetic Applications: The main compound’s 6-amino group is primed for derivatization (e.g., sulfonylation, as in ), whereas the 5-methoxy analog (CAS 1788054-94-3) may require demethylation for further functionalization .

Research Findings

- Reactivity : The 2-oxo group facilitates nucleophilic attacks, making it a versatile intermediate for synthesizing fused heterocycles (e.g., pyrrole-oxindole hybrids, as in ) .

Activité Biologique

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, enhancing the compound's stability and reactivity in synthetic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of indole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed promising results with IC50 values indicating effective antioxidant activity .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-Boc-6-Amino... | Not specified | Hypothetical extrapolation |

| Ascorbic Acid | 4.57 | |

| Compound 20b | 6.89 | |

| Compound 20t | 4.74 |

Antimicrobial Activity

Indole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Specific studies on related compounds suggest that modifications in the indole structure can enhance antibacterial efficacy .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in models of neurodegenerative diseases. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer therapeutic benefits in neurological conditions .

Study on Antioxidant Activity

A study conducted on a series of indole derivatives showed that structural modifications significantly impacted antioxidant activity. The findings indicated that electron-withdrawing groups on the indole ring enhanced radical scavenging capabilities .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various indole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole?

The compound is synthesized via coupling reactions using carbodiimide reagents (e.g., EDCl) and activators (e.g., HOBt) in DMF. For example, tert-butoxycarbonyl (Boc) protection is introduced by reacting the free amine with Boc-anhydride under basic conditions. This method is analogous to the synthesis of tert-butyl-protected benzoazepine derivatives, where Boc groups stabilize reactive amines during subsequent reactions .

Q. How is the Boc protecting group selectively removed in this compound?

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, which selectively removes the tert-butoxycarbonyl moiety without degrading the indole core. This method preserves other functional groups, such as the amino group at position 6, as demonstrated in related syntheses of pharmaceutical intermediates .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C-NMR : Peaks for the Boc group (e.g., δ 1.4 ppm for tert-butyl protons) and indole backbone (e.g., aromatic protons at δ 6.5–7.5 ppm) are critical.

- IR Spectroscopy : Confirms carbonyl stretches (e.g., 1700–1750 cm⁻¹ for the oxo group and Boc carbamate).

- HRMS : Validates molecular weight and fragmentation patterns. These methods are consistent with structural analyses of similar oxindole derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like ethyl acetate or DMF/water mixtures are effective, as seen in the purification of tert-butyl-protected intermediates. Recrystallization improves purity (>95%) and removes unreacted starting materials .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

Yields depend on reagent ratios (e.g., 1.2 equivalents of EDCl/HOBt) and reaction time (12–24 hours at room temperature). Pre-activation of carboxylic acids with EDCl/HOBt before adding the amine minimizes side reactions. This approach increased yields to >80% in analogous syntheses .

Q. What strategies resolve stereochemical inconsistencies in dihydroindole derivatives?

For mixtures of stereoisomers (e.g., 3:1 ratios), chiral phase-transfer catalysts or preparative HPLC with chiral columns (e.g., CHIRALPAK®) achieve enantiomeric separation. For example, enantiomers of a related acetonitrile derivative were resolved using this methodology .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Acidic Conditions : The Boc group is labile in TFA but stable in mild acids (e.g., acetic acid).

- Basic Conditions : Strong bases (e.g., NaOH) may hydrolyze the carbamate, requiring pH-controlled reactions (<pH 9). Stability studies of similar Boc-protected amines support these observations .

Q. What role does this compound play in synthesizing kinase inhibitors or antitrypanosomal agents?

The indole core is a key pharmacophore in kinase inhibitors (e.g., TRIM24 bromodomain inhibitors) and antitrypanosomal agents. Functionalization at position 6 (amino group) and the oxo moiety enables scaffold diversification for structure-activity relationship (SAR) studies .

Q. How are computational models used to predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations predict charge distribution at the oxo group (C2) and amino group (C6), guiding site-specific modifications. For example, molecular docking studies of related indole derivatives correlate electronic properties with binding affinities .

Q. What analytical challenges arise when characterizing byproducts in its synthesis?

Byproducts like de-Boc intermediates or dimerized species require LC-MS/MS or 2D-NMR (e.g., HSQC, HMBC) for identification. For instance, cross-peaks in HMBC spectra can distinguish between regioisomers in complex mixtures .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for Boc-protected dihydroindoles?

Variations may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions. A study on tert-butyl benzoazepine derivatives showed a 5°C range due to solvent inclusion .

Q. Why do NMR spectra of similar compounds show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the Boc group) or diastereotopic protons (e.g., geminal dimethyl groups at C3) cause splitting. Variable-temperature NMR (VT-NMR) at 90 K can freeze conformational changes, as applied in crystallographic studies of indole solvates .

Q. Methodological Resources

Q. What protocols ensure reproducibility in Boc deprotection reactions?

- Use anhydrous TFA to prevent side reactions.

- Monitor reaction progress via TLC (Rf shift after deprotection).

- Neutralize with cold NaHCO3 post-reaction to isolate the free amine.

These steps were validated in the synthesis of antitrypanosomal agents .

Q. How to design a stability-indicating HPLC method for this compound?

Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention times and peak purity (>99%) are assessed at 254 nm. This method detected <0.5% degradation products in accelerated stability studies .

Q. What crystallographic techniques confirm the spatial arrangement of substituents?

Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond angles and torsion angles. For example, SC-XRD of a related ethanol solvate confirmed the planar indole core and Boc group orientation .

Propriétés

IUPAC Name |

tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRYDBKWMIYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679393 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-44-2 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.